molecular formula C8H11F3N2O3 B1446764 (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate CAS No. 700376-58-5

(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate

Cat. No. B1446764
CAS RN: 700376-58-5
M. Wt: 240.18 g/mol
InChI Key: ANTLFTRMIBAQHA-ZDQHTEEMSA-N
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Description

“(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate” is a chemical compound with the molecular formula C8H11F3N2O3 . It has a molecular weight of 240.18 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.

Scientific Research Applications

Toxic Neuropathies and Chemical Insights

Research on toxic neuropathies, such as the study by LoPachin and Gavin (2015), explores the mechanistic insights of chemical toxicants like 2,5-Hexanedione (HD) and acrylamide (ACR) that cause axonopathies. Such studies highlight the importance of understanding chemical nature to guide molecular-level research toward comprehending the mechanism of neurotoxicity, which could be relevant for evaluating the neurotoxic potential of other compounds including azabicyclohexane derivatives (LoPachin & Gavin, 2015).

Synthetic Routes in Organic Chemistry

Kaushik et al. (2019) reviewed synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting the importance of N-heterocyclic compounds in drug discovery and various scientific fields. This review underscores the versatility of synthetic methods in creating biologically active compounds, which might be applicable to synthesizing or modifying azabicyclohexane derivatives for enhanced biological activities or stability (Kaushik et al., 2019).

Drug Treatment for Tuberculosis

Caminero et al. (2010) discussed the drug treatment for multidrug-resistant and extensively drug-resistant tuberculosis, emphasizing the combination of drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible. This highlights the ongoing need for new therapeutic compounds and combinations to combat resistant strains of tuberculosis, which could potentially include novel azabicyclohexane derivatives (Caminero et al., 2010).

properties

IUPAC Name

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.C2HF3O2/c7-6(9)5-2-3-1-4(3)8-5;3-2(4,5)1(6)7/h3-5,8H,1-2H2,(H2,7,9);(H,6,7)/t3-,4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTLFTRMIBAQHA-ZDQHTEEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

700376-58-5
Record name 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1R,3S,5R)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700376-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 2
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 3
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 4
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 5
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 6
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate

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